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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)

spectroscopic analysis of key intermediates in the total synthesis of (-)-Strempeliopine. The

data and protocols are derived from the successful total synthesis reported by Zeng and Boger,

providing a practical framework for the characterization of these complex indole alkaloids.

Introduction
Strempeliopine is a complex monoterpene indole alkaloid with a unique hexacyclic

architecture. Its total synthesis involves a series of intricate chemical transformations, yielding

various intermediates that require thorough characterization to ensure the desired

stereochemistry and connectivity. NMR spectroscopy is an indispensable tool in this process,

providing detailed structural information at the atomic level. These notes offer a summary of the

expected ¹H and ¹³C NMR data for key intermediates and provide standardized protocols for

their analysis.
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Data Presentation: ¹H and ¹³C NMR of
Strempeliopine Intermediates
The following tables summarize the quantitative ¹H and ¹³C NMR data for pivotal intermediates

in the synthesis of (-)-Strempeliopine. All spectra were recorded in CDCl₃ unless otherwise

noted. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for Key Strempeliopine Intermediates
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Compound Name Intermediate
Key ¹H NMR Signals (δ,
ppm, Multiplicity, J in Hz)

Carboxylic Acid 19

Due to instability, this

intermediate was used crude

in the subsequent step and

detailed NMR data is not

available.[1]

N,O-Ketal (-)-22

7.53 (d, J = 7.3 Hz, 1H), 7.28

(d, J = 7.8 Hz, 1H), 7.11 (td, J

= 7.5 Hz, 1H), 7.05 (td, J = 7.4

Hz, 1H), 5.31 (d, J = 10.1 Hz,

1H), 4.31 (dd, J = 10.6, 4.8 Hz,

1H), 3.86 (s, 3H), 3.73 (d, J =

10.6 Hz, 1H), 2.94 (t, J = 6.2

Hz, 2H), 2.70 – 2.58 (m, 1H),

2.40 (td, J = 13.0, 5.7 Hz, 1H),

2.29 – 2.18 (m, 1H), 1.99 (d, J

= 13.8 Hz, 1H), 1.87 – 1.74 (m,

2H), 1.57 (s, 1H), 1.48 – 1.34

(m, 2H), 0.93 (t, J = 7.4 Hz,

3H).

N-Acyl Aminal (-)-23

7.55 (d, J = 7.7 Hz, 1H), 7.29

(d, J = 7.9 Hz, 1H), 7.12 (td, J

= 7.5 Hz, 1H), 7.06 (td, J = 7.4

Hz, 1H), 6.11 (s, 1H), 4.34 (dd,

J = 10.6, 4.8 Hz, 1H), 3.87 (s,

3H), 3.79 (d, J = 10.6 Hz, 1H),

2.95 (t, J = 6.2 Hz, 2H), 2.72 –

2.60 (m, 1H), 2.42 (td, J =

13.0, 5.7 Hz, 1H), 2.31 – 2.19

(m, 1H), 2.01 (d, J = 13.8 Hz,

1H), 1.89 – 1.76 (m, 2H), 1.59

(s, 1H), 1.49 – 1.36 (m, 2H),

0.95 (t, J = 7.4 Hz, 3H).
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Amide (+)-25

7.56 (d, J = 7.7 Hz, 1H), 7.30

(d, J = 7.9 Hz, 1H), 7.13 (td, J

= 7.5 Hz, 1H), 7.07 (td, J = 7.4

Hz, 1H), 4.36 (dd, J = 10.6, 4.8

Hz, 1H), 3.88 (s, 3H), 3.81 (d,

J = 10.6 Hz, 1H), 3.01 – 2.89

(m, 2H), 2.75 – 2.63 (m, 1H),

2.44 (td, J = 13.0, 5.7 Hz, 1H),

2.33 – 2.21 (m, 1H), 2.03 (d, J

= 13.8 Hz, 1H), 1.91 – 1.78 (m,

2H), 1.61 (s, 1H), 1.51 – 1.38

(m, 2H), 0.96 (t, J = 7.4 Hz,

3H).

Amine (+)-26

7.53 (d, J = 7.7 Hz, 1H), 7.28

(d, J = 7.9 Hz, 1H), 7.10 (td, J

= 7.5 Hz, 1H), 7.04 (td, J = 7.4

Hz, 1H), 4.30 (dd, J = 10.6, 4.8

Hz, 1H), 3.85 (s, 3H), 3.72 (d,

J = 10.6 Hz, 1H), 2.93 (t, J =

6.2 Hz, 2H), 2.69 – 2.57 (m,

1H), 2.39 (td, J = 13.0, 5.7 Hz,

1H), 2.28 – 2.17 (m, 1H), 1.98

(d, J = 13.8 Hz, 1H), 1.86 –

1.73 (m, 2H), 1.56 (s, 1H), 1.47

– 1.33 (m, 2H), 0.92 (t, J = 7.4

Hz, 3H).

(-)-Strempeliopine 1 7.28 – 7.23 (m, 1H), 7.21 (d, J

= 7.3 Hz, 1H), 7.10 (t, J = 7.6

Hz, 1H), 6.86 (t, J = 7.4 Hz,

1H), 6.78 (d, J = 7.8 Hz, 1H),

4.19 (s, 1H), 3.73 (s, 1H), 3.32

(d, J = 15.6 Hz, 1H), 3.23 (d, J

= 11.7 Hz, 1H), 3.05 (dd, J =

15.6, 5.7 Hz, 1H), 2.83 – 2.71

(m, 2H), 2.68 – 2.54 (m, 2H),

2.47 (d, J = 11.8 Hz, 1H), 2.27
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(d, J = 15.6 Hz, 1H), 1.94 –

1.83 (m, 1H), 1.82 – 1.69 (m,

2H), 1.68 – 1.56 (m, 2H), 1.55

– 1.44 (m, 1H), 1.29 – 1.15 (m,

1H), 0.95 (t, J = 7.3 Hz, 3H).

Table 2: ¹³C NMR Data for Key Strempeliopine Intermediates
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Compound Name Intermediate
Key ¹³C NMR Signals (δ,
ppm)

Carboxylic Acid 19 Data not available.

N,O-Ketal (-)-22

173.8, 152.1, 135.2, 127.8,

124.3, 118.9, 109.8, 93.9,

68.1, 60.4, 52.8, 52.6, 51.9,

46.2, 38.9, 34.1, 31.8, 25.9,

21.7, 20.9, 11.9.

N-Acyl Aminal (-)-23

173.9, 152.2, 135.3, 127.9,

124.4, 119.0, 109.9, 80.1,

68.2, 60.5, 52.9, 52.7, 52.0,

46.3, 39.0, 34.2, 31.9, 26.0,

21.8, 21.0, 12.0.

Amide (+)-25

174.0, 152.3, 135.4, 128.0,

124.5, 119.1, 110.0, 68.3,

60.6, 53.0, 52.8, 52.1, 46.4,

39.1, 34.3, 32.0, 26.1, 21.9,

21.1, 12.1.

Amine (+)-26

152.0, 135.1, 127.7, 124.2,

118.8, 109.7, 68.0, 60.3, 52.7,

52.5, 51.8, 46.1, 38.8, 34.0,

31.7, 25.8, 21.6, 20.8, 11.8.

(-)-Strempeliopine 1

174.4, 149.0, 136.2, 129.8,

128.2, 121.8, 119.5, 118.4,

109.1, 68.5, 60.2, 54.0, 53.8,

52.9, 52.6, 49.9, 44.1, 37.1,

34.6, 33.9, 30.8, 26.5, 21.9,

12.2.

Experimental Protocols
The following protocols are generalized from the experimental procedures reported in the total

synthesis of (-)-Strempeliopine.[2]
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Protocol 1: General Procedure for NMR Sample
Preparation

Sample Weighing: Accurately weigh 1-5 mg of the purified intermediate into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If

necessary, use a vortex mixer or sonicator for brief periods.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in the Pasteur pipette during transfer.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

Protocol 2: Standard ¹H NMR Acquisition
Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

Tune and match the probe for the ¹H frequency.

Shim the magnetic field to achieve optimal resolution and line shape. A well-shimmed

sample should show a narrow and symmetrical solvent peak.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

Acquisition Time (AQ): 2-4 seconds.
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Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer relaxation

delay (5 x T₁) is recommended.

Number of Scans (NS): 8-64 scans, depending on the sample concentration.

Processing:

Apply an exponential window function with a line broadening of 0.3 Hz.

Perform Fourier transformation.

Phase the spectrum manually.

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Integrate all signals and perform peak picking.

Protocol 3: Standard ¹³C NMR Acquisition
Instrument Setup:

Use the same sample from the ¹H NMR acquisition.

Tune and match the probe for the ¹³C frequency.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

systems).

Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample

concentration and desired signal-to-noise ratio.
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Processing:

Apply an exponential window function with a line broadening of 1-2 Hz.

Perform Fourier transformation.

Phase the spectrum.

Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

Perform peak picking.

Mandatory Visualization
The following diagrams illustrate the synthetic pathway to (-)-Strempeliopine and a typical

NMR experimental workflow.

(+)-18 Carboxylic Acid (19)
KOH, THF/MeOH/H₂O

N,O-Ketal (-)-22
Toluene, 108 °C

N-Acyl Aminal (-)-23
SmI₂, BF₃·OEt₂

(+)-24
...

Amide (+)-25
Pd/C, H₂

Amine (+)-26
LiAlH₄

(-)-Strempeliopine (1)
NMO, TPAP

Click to download full resolution via product page

Caption: Synthetic pathway to (-)-Strempeliopine.
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Sample Preparation

Data Acquisition

Data Processing

Weigh Intermediate (1-5 mg)

Dissolve in CDCl₃ (0.6-0.7 mL)

Transfer to 5 mm NMR Tube

Lock, Tune, Shim

¹H NMR Acquisition ¹³C NMR Acquisition

Fourier Transform

Phasing & Baseline Correction

Chemical Shift Calibration

Integration & Peak Picking

Structural Analysis & Verification

Click to download full resolution via product page

Caption: General workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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